(2Z,5Z)-5-(2,5-dimethoxybenzylidene)-2-{[2-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one
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Overview
Description
(2Z,5Z)-5-(2,5-dimethoxybenzylidene)-2-{[2-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a thiazolidinone core, which is a five-membered ring containing both sulfur and nitrogen atoms, and is substituted with a dimethoxybenzylidene and a trifluoromethylphenyl group. The presence of these functional groups imparts distinctive chemical properties to the compound, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,5Z)-5-(2,5-dimethoxybenzylidene)-2-{[2-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one typically involves a multi-step process. One common method includes the condensation of 2,5-dimethoxybenzaldehyde with 2-(trifluoromethyl)aniline to form an imine intermediate. This intermediate then undergoes cyclization with a thiazolidinone precursor under acidic or basic conditions to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(2Z,5Z)-5-(2,5-dimethoxybenzylidene)-2-{[2-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the corresponding reduced products.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (2Z,5Z)-5-(2,5-dimethoxybenzylidene)-2-{[2-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action and therapeutic potential.
Medicine
In medicine, the compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for the development of new pharmaceuticals. Studies focus on its efficacy, safety, and pharmacokinetics.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of (2Z,5Z)-5-(2,5-dimethoxybenzylidene)-2-{[2-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis, while its anticancer effects could be due to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
3-[(5E)-5-(3,4-dimethoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]-2-naphthyl acetate: This compound shares a similar thiazolidinone core and benzylidene substitution but differs in the presence of a triazole ring and naphthyl group.
Other thiazolidinone derivatives: Compounds with similar thiazolidinone cores but different substituents on the aromatic rings or the thiazolidinone ring itself.
Uniqueness
The uniqueness of (2Z,5Z)-5-(2,5-dimethoxybenzylidene)-2-{[2-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one lies in its specific combination of functional groups, which imparts distinctive chemical and biological properties. Its trifluoromethylphen
Properties
Molecular Formula |
C19H15F3N2O3S |
---|---|
Molecular Weight |
408.4 g/mol |
IUPAC Name |
(5Z)-5-[(2,5-dimethoxyphenyl)methylidene]-2-[2-(trifluoromethyl)phenyl]imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H15F3N2O3S/c1-26-12-7-8-15(27-2)11(9-12)10-16-17(25)24-18(28-16)23-14-6-4-3-5-13(14)19(20,21)22/h3-10H,1-2H3,(H,23,24,25)/b16-10- |
InChI Key |
USNIRJKTUJYVRC-YBEGLDIGSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=C\2/C(=O)NC(=NC3=CC=CC=C3C(F)(F)F)S2 |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=C2C(=O)NC(=NC3=CC=CC=C3C(F)(F)F)S2 |
Origin of Product |
United States |
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